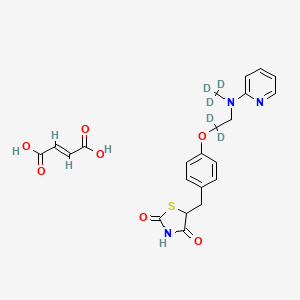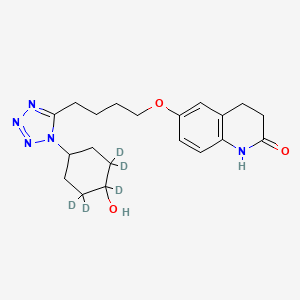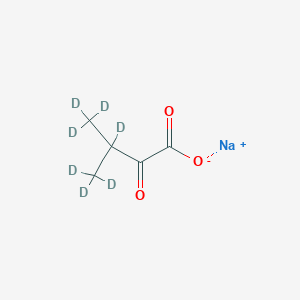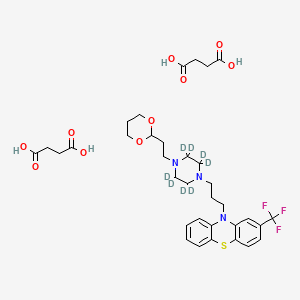
Rosiglitazone-d5 (maleate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosiglitazone-d5 (maleate) is a deuterated form of rosiglitazone maleate, an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of rosiglitazone. The deuterium atoms in rosiglitazone-d5 replace hydrogen atoms, providing a stable isotopic label that aids in tracing and quantifying the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d5 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Cyclization: The formation of the thiazolidinedione ring.
Alkylation: Introduction of the alkyl group to the thiazolidinedione ring.
Etherification: Formation of the ether linkage.
Condensation: Condensation reaction to form the final product.
Reduction: Reduction of any intermediate compounds to achieve the desired product.
The reaction conditions typically involve the use of solvents such as water or organic solvents, and catalysts to facilitate the reactions. The overall yield of the synthesis process is optimized to achieve high purity and efficiency .
Industrial Production Methods
Industrial production of rosiglitazone-d5 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving the use of automated systems and continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Rosiglitazone-d5 (maleate) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rosiglitazone in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rosiglitazone.
Drug Interaction Studies: Examining the interactions of rosiglitazone with other drugs and their impact on its pharmacokinetics.
Biological Research: Understanding the biological effects of rosiglitazone on cellular and molecular levels.
Medical Research: Exploring the potential therapeutic applications of rosiglitazone in treating various diseases, including diabetes and Alzheimer’s disease.
Mecanismo De Acción
Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Ciglitazone: An early thiazolidinedione with less potency compared to rosiglitazone.
Uniqueness
Rosiglitazone-d5 (maleate) is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Compared to other thiazolidinediones, rosiglitazone has a specific binding affinity for PPARγ, making it a valuable tool in research focused on insulin resistance and metabolic disorders .
Propiedades
Fórmula molecular |
C22H23N3O7S |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2; |
Clave InChI |
SUFUKZSWUHZXAV-UJJGPHKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)






![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)

